Sodium 3-(methoxycarbonyl)benzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H7NaO4S |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
sodium;3-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H8O4S.Na/c1-12-8(9)6-3-2-4-7(5-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NNWFKADHPPDHLM-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate can be synthesized through various methods. One common synthetic route involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide . The reaction conditions typically include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has a benzene ring substituted with a methoxycarbonyl group and a sulfinic acid group. It is a valuable synthetic intermediate in organic chemistry because the presence of both the methoxycarbonyl and sulfinic groups allows for diverse reactivity.
Scientific Research Applications
- Organic Synthesis this compound is a precursor for synthesizing other compounds. It is also used as an intermediate in the synthesis of more complex organic molecules.
- Biological Studies This compound can be used in studies involving enzyme inhibition and protein modification.
- Production of specialty chemicals this compound is used in the production of specialty chemicals and materials with specific properties.
- Antioxidant Properties Sodium sulfinates exhibit antioxidant activity and can scavenge free radicals, protecting cells from oxidative stress. This is particularly relevant in cancer prevention, as oxidative stress contributes to carcinogenesis.
- Separation Science: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate (note the slightly different chemical structure) can be analyzed by reverse phase (RP) HPLC . It can be used with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
Mechanism of Action
The mechanism of action of sodium 3-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating, sulfenylating, or sulfinylating reagent. It can form sulfonyl radicals under specific conditions, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Positional Isomer: Sodium 4-(methoxycarbonyl)phenolate
Structural Differences : The methoxycarbonyl group is at the 4-position instead of the 3-position.
Key Findings :
- Toxicity: Carcinogenicity: Not classified as a human carcinogen . Reproductive Toxicity: No observed effects at 300 mg/kg/day in rabbits (OECD Guideline 414) . Repeated Dose Toxicity: NOAEL ≥250 mg/kg/day in rats . Eye Irritation: Causes serious eye damage (Guinea pig tests, OECD 406) . Applications: Likely used in preservatives or surfactants, similar to Nipagin M Sodium derivatives .
Di-Substituted Analog: Sodium 3,5-di(methoxycarbonyl)benzenesulfonate
Structural Differences : Two methoxycarbonyl groups at the 3- and 5-positions.
Key Findings :
Chlorinated Analog: Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
Structural Differences : Chlorine substituent at the 2-position alongside the methoxycarbonyl group.
Key Findings :
Sulfonamide Derivative: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate
Structural Differences : Methoxycarbonyl replaced by a methylsulfamoyl (-SO₂NHCH₃) group.
Key Findings :
- Biological Activity : The sulfonamide group may confer antimicrobial or enzyme-inhibiting properties .
- Molecular Weight : 257.3 g/mol, comparable to the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of a methoxycarbonyl group and a sulfonate group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 232.23 g/mol. The presence of the sulfonate group is significant as it often enhances the biological activity of compounds.
Antimicrobial Activity
Research indicates that organosulfur compounds, including various sulfinates, exhibit notable antimicrobial properties. The sulfonate group is believed to play a crucial role in this activity by interacting with microbial membranes or cellular components. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties worthy of further exploration.
Anticancer Properties
The anticancer potential of organosulfur compounds has been well documented. Compounds with similar structural features have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For example, studies on related organosulfur compounds indicate their ability to activate apoptotic pathways and inhibit histone deacetylase (HDAC) activity, which is crucial for cancer progression .
Synthesis and Mechanisms
This compound can be synthesized through various organic reactions involving starting materials that contain both methoxycarbonyl and sulfinate groups. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the sulfonate group onto the aromatic ring.
- Oxidation Reactions : Employing oxidizing agents to facilitate the formation of the sulfonate group from corresponding sulfides or thiols.
The synthesis process often requires careful control of reaction conditions (temperature, pH) to optimize yield and purity.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Antimicrobial Activity : A study demonstrated that sodium benzenesulfonate derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially show similar activity due to structural similarities.
- Anticancer Activity Evaluation : In vitro assays using cancer cell lines have shown that certain methoxycarbonyl-substituted benzenesulfonates can inhibit cell proliferation effectively. These compounds were observed to induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Modulation of cell signaling pathways |
| Sodium benzenesulfonate | Antimicrobial | Disruption of microbial membranes |
| Sodium 4-chloro-2-(methoxycarbonyl)benzenesulfinate | Anticancer | HDAC inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
